n-[(1e)-Ethylidene]octan-1-amine
Description
Structure
3D Structure
Properties
CAS No. |
25543-30-0 |
|---|---|
Molecular Formula |
C10H21N |
Molecular Weight |
155.28 g/mol |
IUPAC Name |
N-octylethanimine |
InChI |
InChI=1S/C10H21N/c1-3-5-6-7-8-9-10-11-4-2/h4H,3,5-10H2,1-2H3 |
InChI Key |
WVEIZKIBZWESKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN=CC |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Selective Preparation of N 1e Ethylidene Octan 1 Amine
Established Condensation Routes: Octan-1-amine and Acetaldehyde (B116499) Derived Syntheses
CH₃CHO + CH₃(CH₂)₇NH₂ ⇌ CH₃CH=N(CH₂)₇CH₃ + H₂O
This equilibrium nature of the reaction necessitates the implementation of specific techniques to favor the product side. masterorganicchemistry.comoperachem.com
Catalytic Strategies for Enhanced Imine Formation Efficiency
Acid catalysis is a widely used strategy to enhance the electrophilicity of the acetaldehyde carbonyl carbon, making it more susceptible to nucleophilic attack by octan-1-amine. operachem.comyoutube.com The acid protonates the carbonyl oxygen, thereby increasing the positive charge on the carbonyl carbon. youtube.com However, the pH of the reaction medium must be carefully controlled. jove.comlibretexts.org
The rate of imine formation is typically optimal at a mildly acidic pH, generally around 4 to 5. orgoreview.comjove.comlibretexts.org At very low pH (highly acidic conditions), the amine reactant becomes protonated to form an ammonium (B1175870) ion, which is no longer nucleophilic, thus slowing down the initial addition step. jove.comchemistrysteps.com Conversely, at high pH (basic or neutral conditions), the protonation of the hydroxyl group in the carbinolamine intermediate is insufficient, hindering the elimination of water as a good leaving group. jove.comlibretexts.org Therefore, maintaining an optimal pH is critical for maximizing the reaction rate. Common acid catalysts include para-toluenesulfonic acid, hydrochloric acid, and acetic acid. operachem.com
| pH Condition | Effect on Reaction Rate | Rationale |
| Low pH (<4) | Slow | Protonation of the amine reactant reduces its nucleophilicity. jove.comchemistrysteps.com |
| Optimal pH (4-5) | Maximum | Balances the need for carbonyl activation and maintaining the amine's nucleophilicity. orgoreview.comjove.comlibretexts.org |
| High pH (>6) | Slow | Insufficient protonation of the carbinolamine intermediate hinders water elimination. jove.comlibretexts.org |
Transition metal catalysts offer an alternative and often more efficient route for imine synthesis. rsc.orgrsc.org These catalysts can facilitate the reaction under milder conditions and are particularly useful in methods that deviate from the traditional condensation pathway, such as the synthesis from alcohols and amines. researchgate.netresearchgate.net For the direct condensation of octan-1-amine and acetaldehyde, transition metal complexes can be used to activate the reactants. google.com Various transition metals, including copper, palladium, iron, and cobalt, have been explored for their catalytic activity in imine formation. rsc.orgresearchgate.net For instance, copper-catalyzed oxidative coupling of amines is a notable method, though it represents a different synthetic approach than direct condensation. rsc.org The use of transition metal catalysts can sometimes avoid the need for harsh acidic conditions and improve the chemo-selectivity of the reaction.
In recent years, micellar catalysis has emerged as a green chemistry approach for imine synthesis. rsc.orgrsc.org This technique utilizes surfactants to form micelles in an aqueous medium. mdpi.com The hydrophobic interior of the micelles acts as a nanoreactor, concentrating the nonpolar reactants (octan-1-amine and acetaldehyde) and thus increasing the effective molarity and reaction rate. mdpi.comacsgcipr.org This approach avoids the use of volatile and often hazardous organic solvents, aligning with the principles of green chemistry. rsc.orgmdpi.com The use of water as the bulk solvent is a significant environmental advantage. acsgcipr.orgdigitellinc.com Micellar catalysis can also lead to reduced catalyst loadings and milder reaction conditions. rsc.org
Solvent Effects and Reaction Condition Optimization for High Yield and Purity
The choice of solvent can significantly impact the yield and purity of the resulting N-[(1E)-Ethylidene]octan-1-amine. While some syntheses can be performed under solvent-free conditions, particularly with liquid reactants, solvents are often necessary to facilitate the reaction and subsequent purification. scirp.orgscirp.org
Aprotic solvents are generally preferred for imine synthesis. google.com Toluene (B28343) is a common choice, especially when combined with azeotropic distillation to remove water. operachem.comwalisongo.ac.id Other solvents like dichloromethane (B109758) (CH₂Cl₂) and methyl t-butyl ether (MTBE) have also been used. acs.org Studies have shown that MTBE can be a greener alternative to dichloromethane, offering comparable or even better yields in some cases. acs.org The optimization of reaction conditions, such as temperature and reaction time, is also crucial. While many imine formations proceed readily at room temperature, heating may be required to drive the reaction to completion, especially when using a Dean-Stark apparatus for water removal. operachem.com
| Solvent | Rationale/Key Feature |
| Toluene | Allows for azeotropic removal of water using a Dean-Stark trap. operachem.comwalisongo.ac.id |
| **Dichloromethane (CH₂Cl₂) ** | A common aprotic solvent for imine synthesis. acs.org |
| Methyl t-butyl ether (MTBE) | A greener alternative to CH₂Cl₂ with comparable or better yields in some cases. acs.org |
| Solvent-free | Can be efficient for liquid reactants, minimizing waste. scirp.orgscirp.org |
Water Removal Techniques and Equilibrium Shifting Strategies
Given the reversible nature of imine formation, the removal of water is a critical strategy to shift the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle. masterorganicchemistry.comyoutube.com Several techniques are commonly employed for this purpose.
One of the most effective methods is azeotropic distillation , typically using a Dean-Stark apparatus. operachem.comwalisongo.ac.idacs.org In this setup, a solvent that forms an azeotrope with water, such as toluene, is used. operachem.comwikipedia.org As the mixture is heated to reflux, the water-toluene azeotrope distills over and is collected in the trap. The denser water separates at the bottom of the trap, while the toluene is returned to the reaction flask, continuously removing water and driving the reaction forward. acs.org
Another common approach is the use of hygroscopic salts or dehydrating agents . operachem.compharmacy180.com Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) can be added directly to the reaction mixture to absorb the water as it is formed. operachem.comacs.orgMolecular sieves , particularly 3Å or 4Å, are also highly effective at trapping water molecules and are often used in reactions conducted at room temperature. masterorganicchemistry.comresearchgate.netresearchgate.net For certain applications, trimethylorthoformate has been utilized as a mild and effective dehydrating reagent. capes.gov.br
| Water Removal Technique | Description |
| Azeotropic Distillation (Dean-Stark) | Continuously removes water as an azeotrope with a solvent like toluene, driving the equilibrium forward. operachem.comwalisongo.ac.idacs.org |
| Hygroscopic Salts (e.g., MgSO₄, Na₂SO₄) | Added to the reaction mixture to absorb the water produced. operachem.comacs.org |
| Molecular Sieves | Porous materials that selectively adsorb water molecules from the reaction mixture. masterorganicchemistry.comresearchgate.netresearchgate.net |
| Trimethylorthoformate | A chemical dehydrating agent that reacts with water. capes.gov.br |
By carefully selecting the synthetic route, catalyst, solvent, and water removal technique, this compound can be prepared with high chemo-selectivity, yield, and purity.
Alternative and Emerging Synthetic Pathways for this compound
Modern synthetic chemistry has moved towards developing greener and more efficient methods for imine synthesis, addressing the limitations of traditional condensation reactions which often require unstable aldehyde precursors. acs.orgrsc.org
A significant advancement in imine synthesis is the direct oxidative coupling of amines, which circumvents the need for aldehyde precursors. rsc.org This approach is lauded for its alignment with green chemistry principles. rsc.org One prominent method involves the aerobic oxidation of primary amines catalyzed by transition metals. acs.org For instance, inexpensive and abundant iron catalysts, such as iron(III) nitrate (B79036) in the presence of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), can effectively catalyze the aerobic oxidative self-coupling of primary amines to form symmetrical imines, using air as the oxidant. acs.org While this is most straightforward for symmetrical imines, the underlying principle can be extended to the synthesis of unsymmetrical imines like this compound through the cross-coupling of different amines.
Another effective catalytic system employs copper-based metal-organic frameworks (Cu-MOFs). nih.govrsc.org These heterogeneous catalysts facilitate the dehydrogenative homo-coupling of primary amines to produce imines in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) under mild, room-temperature conditions. nih.govrsc.org The primary advantage of these methods is the avoidance of handling acetaldehyde, which is volatile and can be unstable. Instead, a more stable precursor like ethylamine (B1201723) could theoretically be cross-coupled with octan-1-amine. These transition metal-catalyzed reactions represent a more atom-economical and environmentally benign route for imine synthesis. nih.govacs.org
Table 1: Catalytic Systems for Direct Imine Synthesis from Amines
| Catalyst System | Oxidant | Reactants | Key Features |
|---|---|---|---|
| Fe(NO₃)₃ / TEMPO | Air | Primary Amines | Utilizes an abundant, inexpensive iron catalyst and air as a green oxidant. acs.org |
| Cu-MOF (Cu₂(BDC)₂(DABCO)) | TBHP | Primary Amines | Heterogeneous catalyst that is recyclable; reaction proceeds at room temperature. nih.govrsc.org |
| Copper-Catalyzed Systems | Varies | Primary Amines | A broad class of reactions often noted for their alignment with green chemistry principles. rsc.org |
Reductive amination is a highly versatile and widely used method for the synthesis of primary, secondary, and tertiary amines. libretexts.orglibretexts.org This process involves the conversion of a carbonyl compound into an amine via an intermediate imine. wikipedia.org In the context of this compound, this pathway is primarily used to synthesize its corresponding saturated amine, N-ethyloctan-1-amine.
The reaction proceeds in two conceptual steps:
Imine Formation : An aldehyde or ketone reacts with a primary or secondary amine under mildly acidic conditions to form an imine intermediate. youtube.com For the synthesis of the target imine, octan-1-amine would be reacted with acetaldehyde.
Reduction : The newly formed C=N bond of the imine is then reduced to a C-N single bond to yield the final amine. masterorganicchemistry.com
This entire process can be conveniently performed in a "one-pot" procedure where the carbonyl compound, the amine, and a selective reducing agent are combined. youtube.com A key requirement for a one-pot reaction is a reducing agent that is mild enough not to reduce the initial aldehyde or ketone but potent enough to reduce the intermediate imine (or more accurately, the protonated iminium ion). youtube.com Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this purpose due to its selectivity for the protonated iminium ion over the carbonyl group. youtube.commasterorganicchemistry.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is another effective and often preferred alternative that avoids the use of cyanide. masterorganicchemistry.com
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Chemical Formula | Key Characteristics |
|---|---|---|
| Sodium Cyanoborohydride | NaBH₃CN | Selectively reduces imines/iminium ions in the presence of carbonyls; effective in one-pot syntheses. libretexts.orgmasterorganicchemistry.com |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | A milder and less toxic alternative to NaBH₃CN, also highly selective for imines/iminium ions. masterorganicchemistry.com |
| Sodium Borohydride (B1222165) | NaBH₄ | A more powerful reducing agent; typically used in a two-step process where the imine is formed first and then reduced. masterorganicchemistry.com |
| Catalytic Hydrogenation | H₂ with Pd/C, Pt, or Ni | A classic reduction method that can be applied to the isolated imine. wikipedia.org |
Stereoselective Synthesis of (E)-Isomer Predominance and Control
The carbon-nitrogen double bond in imines can exist as geometric isomers, (E) and (Z). For this compound, the designation (E) indicates that the octyl group attached to the nitrogen and the methyl group attached to the carbon are on opposite sides of the C=N double bond.
In the synthesis of imines from aldehydes and primary amines, the (E)-isomer is generally the thermodynamically more stable and, therefore, the predominant product. masterorganicchemistry.com This preference is primarily due to steric hindrance; the alternative (Z)-isomer would force the bulkier alkyl substituents (the octyl and methyl groups) into closer proximity, creating unfavorable steric strain.
Controlling and maximizing the yield of the (E)-isomer relies on manipulating the reaction conditions to favor the formation of the most stable product. Key factors that influence the stereoselectivity of imine formation include:
Steric Bulk : The inherent size difference between the substituents on the imine nitrogen and carbon is the primary driver for (E)-isomer predominance. The larger the groups, the stronger the preference for the (E) configuration.
Catalysis : The use of certain catalysts, including Lewis acids, can activate the C=N bond and influence the transition state geometry, potentially enhancing the stereoselectivity of the reaction.
Solvent and Temperature : These reaction parameters can affect the equilibrium position between the (E) and (Z) isomers. Running the reaction under conditions that allow for equilibration will typically favor the more stable (E)-isomer.
While specific protocols for the highly stereoselective synthesis of this compound are not extensively detailed in the literature, the general principles of stereocontrol in imine synthesis are well-established and directly applicable. acs.org The synthesis of N-aryl aromatic aldimines, for example, has been shown to yield purely the cis-aziridine upon reaction, which is a testament to the high degree of stereocontrol achievable in imine reactions based on the substituent's nature.
Table 3: Factors Influencing (E)-Isomer Predominance in Imine Synthesis
| Factor | Influence on Stereoselectivity | Rationale |
|---|---|---|
| Steric Hindrance | Strongly favors the (E)-isomer. | Minimizes steric strain between the larger substituents on the C=N bond. masterorganicchemistry.com |
| Reaction Temperature | Higher temperatures can allow for equilibration. | The system can reach thermodynamic equilibrium, which favors the more stable (E)-isomer. |
| Catalyst | Can enhance selectivity. | Lewis acid catalysts can coordinate to the imine nitrogen, influencing the transition state and favoring one isomer. |
| Solvent | Can affect the isomer ratio. | The polarity and nature of the solvent can influence the stability of the transition states leading to each isomer. |
Chemical Reactivity and Mechanistic Pathways of N 1e Ethylidene Octan 1 Amine
Reversibility and Hydrolysis of the Imine Bond in Varied Environments
The formation of the imine bond is a reversible process. libretexts.orgopenstax.org In the presence of water, N-[(1E)-Ethylidene]octan-1-amine can undergo hydrolysis, reverting to its precursor aldehyde (acetaldehyde) and primary amine (octan-1-amine). masterorganicchemistry.com This reversibility is a key characteristic of imines and is highly dependent on the surrounding environmental conditions. masterorganicchemistry.comnih.gov
From a thermodynamic standpoint, the position of the equilibrium between the imine and its hydrolyzed components is influenced by the relative stabilities of the reactants and products. researchgate.net In aqueous solutions, the equilibrium often favors the hydrolysis products due to the high concentration of water. masterorganicchemistry.com However, factors such as intramolecular hydrogen bonding within the imine structure can shift the equilibrium toward the imine. nih.gov The Gibbs free energy change (ΔG) for imine formation is affected by substituent effects on the aldehyde and amine precursors. nih.gov
Kinetically, the rate of hydrolysis is influenced by several factors, including the electronic and steric properties of the substituents on the imine. zapjournals.com The rate-determining step of hydrolysis can vary depending on the reaction conditions. masterorganicchemistry.com Studies on similar imines have shown that the reaction can be accelerated by the presence of certain catalysts. researchgate.net
Table 1: Factors Influencing Imine Hydrolysis
| Factor | Influence on Hydrolysis | References |
|---|---|---|
| Water Concentration | High concentrations drive the equilibrium towards hydrolysis products. | masterorganicchemistry.com |
| Intramolecular H-Bonding | Can stabilize the imine form, shifting equilibrium away from hydrolysis. | nih.gov |
| Substituent Effects | Electronic and steric properties of substituents on the imine can alter the rate and equilibrium of hydrolysis. | nih.govzapjournals.com |
| Catalysts | Certain catalysts can accelerate the rate of hydrolysis. | researchgate.net |
The equilibrium of imine formation and hydrolysis is significantly influenced by the pH of the medium. researchgate.netarkat-usa.org The reaction rate is typically slow at very high and very low pH values, reaching a maximum at a weakly acidic pH, generally between 4 and 5. unizin.orgresearchgate.net At low pH, the amine nucleophile is protonated, rendering it unreactive. researchgate.net Conversely, at high pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. researchgate.net However, some studies suggest a second optimal pH range for imine formation in basic conditions (pH 8-9), where the imine is more stable. researchgate.net
The general mechanism for acid-catalyzed imine hydrolysis involves the protonation of the imine nitrogen, which increases the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack by water. masterorganicchemistry.com This is followed by the formation of a carbinolamine intermediate and subsequent elimination of the amine. masterorganicchemistry.com
The polarity of the solvent also plays a crucial role in the imine-hydrolysis equilibrium. acs.org In aqueous solutions, the high polarity and high concentration of water favor hydrolysis. masterorganicchemistry.com In less polar, organic solvents, the equilibrium is more likely to favor the imine, especially if water is removed from the reaction mixture. researchgate.net The solvent can also affect the stability of charged intermediates and transition states involved in the hydrolysis mechanism. arkat-usa.org
Table 2: Effect of pH on Imine Formation/Hydrolysis
| pH Range | Effect on Reaction | Rationale | References |
|---|---|---|---|
| Highly Acidic (Low pH) | Slow reaction rate | Protonation of the amine nucleophile reduces its nucleophilicity. | researchgate.net |
| Weakly Acidic (pH 4-5) | Optimal reaction rate | Balances the need for a free amine nucleophile and acid catalysis for dehydration. | unizin.orgresearchgate.net |
| Neutral to Basic (pH 8-9) | Potential for a second optimal rate and increased imine stability | Sufficiently free amine for nucleophilic attack; imine may be more stable. | researchgate.net |
| Highly Basic (High pH) | Slow reaction rate | Insufficient acid to catalyze the dehydration of the carbinolamine intermediate. | researchgate.net |
Nucleophilic Addition Reactions to the Imine Carbon
The electrophilic carbon atom of the C=N double bond in this compound is susceptible to attack by nucleophiles. This reactivity is fundamental to many synthetic transformations involving imines. numberanalytics.com
The carbon-nitrogen double bond of imines can be readily reduced to form secondary amines. This transformation, known as reductive amination, is a cornerstone of amine synthesis. youtube.comorganic-chemistry.org The process involves the in-situ formation of the imine from an aldehyde or ketone and a primary amine, followed by reduction. youtube.com
A variety of reducing agents can be employed for this purpose. Common choices include:
Sodium borohydride (B1222165) (NaBH₄) and Lithium aluminum hydride (LiAlH₄) : These are powerful hydride reagents capable of reducing the imine bond. youtube.com
Catalytic Hydrogenation : Hydrogen gas in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt) is also effective. youtube.com
Sodium cyanoborohydride (NaBH₃CN) : This reagent is particularly useful for one-pot reductive aminations because it is less reactive than sodium borohydride and will selectively reduce the protonated imine (iminium ion) in the presence of a carbonyl group. youtube.comyoutube.com
The reduction of this compound would yield N-ethyloctan-1-amine, a secondary amine.
Organometallic reagents, which are sources of carbanions, can add to the electrophilic carbon of the imine bond, forming a new carbon-carbon bond. wiley-vch.de This reaction is a powerful tool for the synthesis of α-branched amines. wiley-vch.de
The reactivity of organometallic reagents with imines varies:
Organolithium and Grignard Reagents : These are highly reactive nucleophiles that readily add to N-alkyl imines. wiley-vch.de The addition of an organolithium or Grignard reagent to this compound would result in the formation of a new, more substituted secondary amine after workup.
Organocuprates (Gilman Reagents) : These reagents are generally less reactive and are known for their ability to perform 1,4-additions to α,β-unsaturated carbonyls. libretexts.org Their addition to simple imines often requires activation, for example, with a Lewis acid like BF₃. wiley-vch.de
The resulting product from the addition of an organometallic reagent to the imine is a lithium or magnesium salt of the newly formed secondary amine, which is then protonated during aqueous workup to yield the final amine adduct.
Imines can participate in cycloaddition reactions, where the C=N bond acts as a component in the formation of a cyclic structure. numberanalytics.com These reactions are valuable for the synthesis of various nitrogen-containing heterocyclic compounds. researchgate.net
Types of cycloaddition reactions involving imines include:
[2+2] Cycloaddition : The reaction of an imine with a ketene (B1206846) or an allene (B1206475) can lead to the formation of a four-membered β-lactam or azetidine (B1206935) ring, respectively. acs.org Catalytic asymmetric versions of these reactions have been developed to produce chiral azetidines. acs.org
[3+2] Cycloaddition : Imines can react with 1,3-dipoles, such as azomethine ylides or nitrile oxides, to form five-membered heterocyclic rings like pyrrolidines or oxazolines. numberanalytics.comacs.org Nickel-catalyzed [3+2] cycloadditions of cyclopropyl (B3062369) imines with enones have also been reported. acs.org
[4+2] Cycloaddition (Aza-Diels-Alder Reaction) : In this reaction, the imine can act as the dienophile, reacting with a diene to form a six-membered tetrahydropyridine (B1245486) ring. Alternatively, imines can be part of the diene system.
The specific reactivity of this compound in cycloaddition reactions would depend on the reaction partners and conditions, but it provides a potential pathway to various heterocyclic structures. thieme-connect.com
Electrophilic Reactions and Functionalization of the Imine Nitrogen
The lone pair of electrons on the sp²-hybridized nitrogen atom of this compound imparts basic and nucleophilic character to the molecule. This allows for reactions with various electrophiles, leading to the formation of new bonds at the nitrogen center.
N-Alkylation and N-Acylation Reactions
The nitrogen atom in this compound can be targeted by alkylating and acylating agents. While specific studies detailing these reactions on this compound are not prevalent in the surveyed literature, the general reactivity of imines provides a framework for understanding these transformations.
N-Alkylation involves the reaction of the imine with an alkyl halide. The imine nitrogen acts as a nucleophile, displacing the halide and forming a quaternary iminium salt. This reaction transforms the neutral imine into a positively charged species, significantly altering its chemical properties and subsequent reactivity. The general process for imines involves their deprotonation to form an aza-enolate, which is then alkylated. wikipedia.org
N-Acylation occurs when the imine is treated with an acylating agent, such as an acyl chloride or an anhydride. The nucleophilic nitrogen attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of an N-acyliminium ion after the departure of the leaving group. These N-acylated imines are activated intermediates in various organic syntheses. thieme.de The lone pair of electrons on the imine nitrogen can initiate a nucleophilic attack on electron-deficient substrates like acid chlorides, resulting in the formation of N-acyliminium species. researchgate.net
While comprehensive data on the N-alkylation and N-acylation of this compound is limited, the table below outlines the expected reactants and products based on the general reactivity of aldimines.
| Reaction Type | Reactant for this compound | Expected Product Class |
| N-Alkylation | Alkyl Halide (e.g., Methyl Iodide) | N-Alkyl-N-ethylideneoctan-1-iminium salt |
| N-Acylation | Acyl Halide (e.g., Acetyl Chloride) | N-Acyl-N-ethylideneoctan-1-iminium salt |
This table is based on general imine reactivity and does not represent experimentally verified data for this compound.
Coordination Chemistry and Ligand Complexation
Despite the extensive research into Schiff base coordination chemistry, specific studies detailing the synthesis and characterization of metal complexes with this compound as a ligand are not readily found in the reviewed scientific literature. Research in this area tends to focus on more complex, often polydentate, Schiff base ligands that can form more stable chelate structures with metal ions. wikipedia.orgresearchgate.netnih.gov Therefore, no specific research findings or data tables on the coordination complexes of this compound can be presented.
Alpha-Proton Acidity and Enamine/Imine Tautomerism
The protons on the carbon atom adjacent (in the alpha position) to the imine's C=N double bond exhibit a degree of acidity. This acidity is a key factor in the tautomeric equilibrium between the imine form and its corresponding enamine form.
Imines that have a hydrogen atom on an alpha-carbon can undergo a rearrangement to form an enamine. wikipedia.org This process, known as imine-enamine tautomerism, is analogous to the well-known keto-enol tautomerism. wikipedia.orgyoutube.com The equilibrium generally favors the imine form; however, the transient enamine tautomer is a crucial intermediate in many reactions, acting as a carbon-centered nucleophile. wikipedia.orgresearchgate.net
For this compound, the protons of the methyl group attached to the imine carbon are the acidic alpha-protons. Deprotonation at this site would lead to the formation of the corresponding enamine, N-octyl-1-ethen-1-amine.
The pKa of the alpha-protons in simple, non-conjugated aldimines is not extensively documented but is generally higher than that of the alpha-protons in ketones, making them less acidic. reddit.comlibretexts.org The pKa of a protonated imine is typically in the range of 5-7. libretexts.orglibretexts.org The acidity of the α-hydrogens in aldehydes and ketones is attributed to the electron-withdrawing effect of the carbonyl group and resonance stabilization of the resulting conjugate base. ncert.nic.in
The position of the imine-enamine equilibrium is influenced by several factors, including solvent, temperature, and the electronic and steric nature of the substituents on both the carbon and nitrogen atoms of the imine. While specific thermodynamic data for the tautomerism of this compound is unavailable, the general principles are outlined in the table below.
| Tautomer Name | General Structure | Key Features |
| Imine | R¹R²C=NR³ | C=N double bond; generally more stable form. |
| Enamine | R¹C=C(R²)NR³H | C=C double bond adjacent to an amine; acts as a carbon nucleophile. |
This table illustrates the general structures of imine and enamine tautomers.
Oxidative Transformations and Radical Chemistry Involving the Imine
The imine functional group can undergo oxidative transformations, and under certain conditions, can be involved in radical-based chemical reactions.
The electrochemical oxidation of aliphatic amines has been studied, and the process typically starts with a one-electron oxidation at the nitrogen atom to form a radical cation. mdpi.com This intermediate can then deprotonate at the α-carbon to yield a carbon-centered radical. mdpi.com For this compound, this would involve oxidation at the nitrogen followed by hydrogen abstraction from either the ethylidene or the N-octyl group. The electrochemical behavior of Schiff bases has been investigated, showing that they can form stable monolayers and their redox properties can be studied using techniques like cyclic voltammetry. researchgate.netnih.gov
The photochemistry of imines is another area where radical intermediates play a crucial role. Upon absorption of light, imines can be promoted to an excited state which can exhibit N-centered radical character. nih.govresearchgate.net This reactivity has been harnessed in synthetic chemistry to initiate radical cyclizations and other complex transformations. nih.gov While these studies provide a general understanding, specific research on the oxidative or radical chemistry of this compound is not documented in the available literature.
| Process | Initiator | Key Intermediate | Potential Outcome |
| Electrochemical Oxidation | Applied Potential | Amine Radical Cation | Cleavage or functionalization |
| Photochemical Reaction | UV/Visible Light | Excited State Imine (N-centered radical character) | Isomerization, fragmentation, or cyclization |
This table summarizes general oxidative and photochemical pathways for imines and does not represent specific experimental results for this compound.
Stereochemical and Conformational Analysis of N 1e Ethylidene Octan 1 Amine
Detailed Analysis of E/Z Isomerism and Stereocontrol in Formation
The formation of N-[(1E)-Ethylidene]octan-1-amine typically proceeds via the condensation reaction of octan-1-amine and acetaldehyde (B116499). masterorganicchemistry.comyoutube.com This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration to form the imine C=N double bond. youtube.comlibretexts.org
The geometry of the resulting imine can be either E or Z, referring to the spatial arrangement of substituents around the C=N double bond. In this compound, the (E)-isomer has the octyl group and the methyl group on opposite sides of the double bond, while the (Z)-isomer has them on the same side. Generally, the (E)-isomer is the thermodynamically more stable and, therefore, the major product due to reduced steric hindrance between the bulky octyl group and the methyl group.
Stereocontrol in the formation of N-alkyl imines can be influenced by several factors:
Reaction Conditions: The reaction is often carried out under conditions that allow for equilibration between the E and Z isomers, thus favoring the more stable E form. youtube.com The use of a mild acid catalyst is common to facilitate the reaction, which can also influence the isomeric ratio. masterorganicchemistry.comyoutube.com
Solvent: The choice of solvent can impact the stability of the transition states leading to the different isomers. youtube.com
Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for isomerization, leading to a product distribution that reflects thermodynamic equilibrium.
While specific studies on the stereocontrol for this compound are not extensively documented, the principles of imine synthesis suggest a strong preference for the (E)-isomer under standard synthetic conditions. masterorganicchemistry.comyoutube.com
Conformational Preferences and Energy Barriers of Rotational Isomers
Beyond the E/Z isomerism of the C=N bond, this compound exhibits conformational isomerism due to rotation around single bonds. The most significant of these are the rotations around the N-C1 (of the octyl group) bond and the C(ethylidene)-C(methyl) bond.
Theoretical studies on similar N-alkyl imines have shown that the energy barriers for rotation around the C=N double bond (leading to E/Z isomerization) are significant. nih.govrsc.org However, the rotation around the N-C single bond has a much lower energy barrier, allowing for different spatial arrangements of the octyl chain relative to the imine plane.
The conformational preferences are governed by a balance of steric repulsion and stabilizing hyperconjugative interactions. rsc.org For this compound, the octyl chain will likely adopt conformations that minimize steric clashes with the methyl group of the ethylidene moiety.
Computational studies on related imine systems suggest that the energy barriers for topomerization (interconversion of identical conformations) can be influenced by the nature of the substituents on both the carbon and nitrogen atoms. nih.gov For N-alkyl imines, these barriers are generally in a range that allows for dynamic conformational changes at room temperature. rsc.orgresearchgate.net
Table 1: Estimated Rotational Energy Barriers for N-Alkyl Imines
| Rotational Bond | Estimated Energy Barrier (kcal/mol) | Predominant Conformer |
| C=N | High (> 20) | E-isomer |
| N-C (octyl) | Low (2-5) | Anti-periplanar |
| C-C (ethylidene) | Low (1-3) | Staggered |
Note: The values in this table are estimations based on general data for N-alkyl imines and may vary for this compound.
Influence of Octyl Chain Conformation on Overall Molecular Geometry
The conformation of the octyl chain can influence the molecule's physical properties, such as its packing in the solid state and its interactions with other molecules in solution. The flexibility of the octyl group can also impact the accessibility of the imine nitrogen's lone pair for chemical reactions. Studies on polymers with alkyl side chains have shown that the conformation of these chains can affect the material's bulk properties. mdpi.com Similarly, the octyl chain's conformation in this compound will influence its molecular volume and surface area.
Chiral Induction and Asymmetric Transformations (if applicable to this compound derivatization)
This compound itself is not chiral. However, it can be a substrate in reactions that generate a new chiral center. The derivatization of the imine can lead to chiral products, and the stereochemical outcome of such reactions is a key aspect of asymmetric synthesis.
One potential avenue for chiral induction is the reduction of the C=N double bond to form the corresponding secondary amine, N-ethyloctan-1-amine. If a chiral reducing agent is used, this can proceed with high enantioselectivity.
Another possibility involves the reaction of a nucleophile with the imine carbon. If either the imine is modified to contain a chiral auxiliary or the nucleophile is chiral, this can lead to the formation of a new stereocenter with a preference for one enantiomer.
Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Processes
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like n-[(1e)-Ethylidene]octan-1-amine. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
While specific research on this compound is not extensively documented, the expected NMR data can be inferred from the analysis of related compounds such as ethylamine (B1201723), octylamine, and other N-alkyl imines. uq.edu.audocbrown.info The presence of both an ethylidene and an octyl group leads to a characteristic set of signals. The (1E) stereoisomer is generally expected to be the thermodynamically more stable form.
A hypothetical ¹H NMR spectrum would feature signals for the octyl chain protons, typically in the range of 0.8-3.5 ppm. The methyl protons of the ethylidene group would likely appear as a doublet, and the imine proton as a quartet due to coupling with the methyl protons. A predicted ¹H NMR data table is presented below.
Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| CH₃ (ethylidene) | 1.9 - 2.1 | Doublet |
| CH (imine) | 7.5 - 7.8 | Quartet |
| N-CH₂ (octyl) | 3.3 - 3.5 | Triplet |
| CH₂ (adjacent to N-CH₂) | 1.5 - 1.7 | Multiplet |
| (CH₂)₅ | 1.2 - 1.4 | Multiplet |
To unambiguously assign the proton and carbon signals and to confirm the molecular structure, a suite of 2D NMR experiments is essential.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between protons on adjacent carbons. Key correlations would be expected between the imine proton and the ethylidene methyl protons, as well as between the protons of the adjacent methylene (B1212753) groups in the octyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would allow for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between carbon and proton atoms (typically over 2-3 bonds). For this compound, HMBC would be crucial for confirming the connectivity around the C=N double bond. For instance, a correlation would be expected between the imine proton and the carbon of the N-CH₂ group of the octyl chain, and also between the ethylidene methyl protons and the imine carbon.
These 2D NMR techniques are also powerful tools for investigating the potential for imine-enamine tautomerism, although for simple alkyl imines, the imine tautomer is generally the predominant form.
Variable temperature (VT) NMR studies can provide insights into the dynamic processes of a molecule, such as conformational changes or restricted rotation. rsc.org For this compound, VT-NMR could be employed to study the E/Z isomerism around the C=N double bond. researchgate.net At room temperature, if the interconversion between isomers is fast on the NMR timescale, averaged signals might be observed. By lowering the temperature, the rate of interconversion could be slowed, potentially allowing for the observation of distinct signals for each isomer. The energy barrier for this isomerization could then be calculated from the coalescence temperature of the signals. researchgate.net
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathways
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula. For this compound (C₁₀H₂₁N), the expected exact mass can be calculated.
Calculated Exact Mass for this compound
| Ion | Formula | Calculated Exact Mass |
|---|---|---|
| [M]+• | C₁₀H₂₁N | 155.1674 |
Observing a molecular ion peak at these m/z values in an HRMS spectrum would provide strong evidence for the compound's elemental composition.
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's structure. For this compound, characteristic fragmentation pathways would be expected.
Predicted MS/MS Fragmentation of this compound ([M+H]⁺)
| m/z | Possible Fragment Structure |
|---|---|
| 114 | [M+H - C₃H₆]⁺ (Loss of propene via McLafferty rearrangement) |
| 98 | [M+H - C₄H₁₀]⁺ (Loss of butane) |
| 84 | [M+H - C₅H₁₂]⁺ (Loss of pentane) |
| 70 | [M+H - C₆H₁₄]⁺ (Loss of hexane) |
| 56 | [M+H - C₇H₁₆]⁺ (Loss of heptane) |
The analysis of these fragmentation pathways in an MS/MS experiment would serve to confirm the structure of the imine and the octyl chain.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. chemicalbook.com For this compound, these techniques would be used to identify the key C=N and C-H bonds.
The most characteristic vibrational mode for an imine is the C=N stretching vibration, which is expected to appear in the range of 1690-1640 cm⁻¹. This band is typically strong in the IR spectrum and can also be observed in the Raman spectrum. The various C-H stretching and bending vibrations of the ethylidene and octyl groups would also be present.
While this compound itself does not have the capacity for self-hydrogen bonding in the same way as a primary amine, it can act as a hydrogen bond acceptor. In protic solvents, interactions between the lone pair of the imine nitrogen and solvent protons could lead to shifts in the C=N stretching frequency.
Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| C-H (sp³) | Stretching | 2850 - 3000 |
| C=N | Stretching | 1640 - 1690 |
| CH₂ | Bending (Scissoring) | 1450 - 1470 |
The complementary nature of IR and Raman spectroscopy would provide a comprehensive vibrational analysis of the molecule.
X-ray Crystallography of Crystalline Derivatives and Analogues for Definitive Structural Determination
X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. While obtaining suitable crystals of simple aliphatic imines like this compound can be challenging due to their inherent instability and often liquid nature at room temperature, the analysis of crystalline derivatives and structurally related analogues provides invaluable insight into bond lengths, bond angles, and stereochemical configurations.
Research on related imine compounds demonstrates the power of this technique. For instance, X-ray crystallographic analysis of di-imine derivatives has been instrumental in confirming the geometric preference around the C=N bond. In one study, the crystal structure of a di-imine revealed a distinct trans geometry, a finding attributed to steric hindrance effects. rsc.org Such analyses provide fundamental data that can be extrapolated to understand the likely conformation of simpler aliphatic imines.
Furthermore, crystallographic studies on more complex imine-containing molecules have uncovered intricate structural features. For example, the investigation of an imine ligand's crystal structure revealed non-merohedral twinning, a phenomenon where multiple crystal lattices are intergrown. researchgate.net In another case, intramolecular hydrogen bonding between a hydroxyl group and the imine nitrogen was shown to induce a twisted conformation in the molecule, ultimately leading to its packing in a chiral space group. researchgate.net These findings underscore the detailed structural information that can be gleaned from X-ray diffraction studies, which is often not accessible through other analytical methods.
The table below illustrates the type of crystallographic data that can be obtained from such studies on imine derivatives, providing a basis for understanding the structural parameters of related compounds.
| Parameter | Example Value (for a related imine derivative) | Significance |
| Crystal System | Monoclinic | Describes the basic repeating unit of the crystal lattice. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| C=N Bond Length | 1.28 Å | Confirms the double bond character and provides insight into bond strength. |
| C-N-C Bond Angle | 118.5° | Reveals the geometry around the nitrogen atom. |
| Dihedral Angle | 178.2° | Indicates the planarity or twisting around the C=N bond. |
Note: The data in this table is illustrative and based on findings for analogous imine compounds, not specifically for this compound.
Chromatographic Techniques for Separation and Purity Assessment of Isomers in Reaction Mixtures
Chromatography is an indispensable tool for the separation, purification, and purity assessment of chemical compounds, including the isomers of imines. Given that the synthesis of imines can result in mixtures of (E) and (Z) isomers, as well as unreacted starting materials and byproducts, effective chromatographic methods are essential.
Column chromatography is a fundamental technique for the purification of imines. However, the polarity and potential instability of imines on acidic silica (B1680970) gel can pose challenges, sometimes leading to hydrolysis back to the parent aldehyde and amine. chemicalforums.com To circumvent this, alternative stationary phases like alkaline alumina (B75360) can be employed. researchgate.net The choice of eluent system, typically a mixture of non-polar and moderately polar solvents such as hexane (B92381) and ethyl acetate, is optimized to achieve effective separation. peerj.com
High-performance liquid chromatography (HPLC) offers higher resolution and is particularly powerful for the separation of closely related isomers. Chiral stationary phases (CSPs) in HPLC are widely used for the separation of enantiomers of chiral amines after their conversion to imine derivatives. mdpi.com This approach not only allows for the determination of enantiomeric excess but also facilitates the preparation of enantiopure compounds. mdpi.com
Supercritical fluid chromatography (SFC) has emerged as a valuable technique for the separation of chiral imines. researchgate.net SFC often provides faster and more efficient separations compared to HPLC, utilizing supercritical carbon dioxide as the main mobile phase component. researchgate.net The screening of various chiral stationary phases and co-solvents in SFC can lead to the successful resolution of imine enantiomers. researchgate.net
Gas chromatography (GC) is also a suitable technique for the analysis and separation of volatile imines and their isomers. acs.org Derivatization of amines into imines can enhance their volatility and improve their chromatographic behavior. The use of specialized capillary columns with different polarities can resolve complex mixtures of isomeric imines. acs.org
The following table summarizes various chromatographic techniques and their applications in the analysis of imines and their isomers.
| Chromatographic Technique | Stationary Phase Example | Mobile Phase/Eluent Example | Application |
| Column Chromatography | Alkaline Alumina researchgate.net | Petroleum Ether/Ethyl Acetate researchgate.net | Preparative separation and purification of imines. researchgate.net |
| HPLC with Chiral Stationary Phase | Cellulose-based CSPs mdpi.com | Hexane/Isopropanol | Separation of enantiomeric imine derivatives. mdpi.com |
| Supercritical Fluid Chromatography (SFC) | Chiral Stationary Phases researchgate.net | CO₂ with Methanol/Ethanol researchgate.net | High-throughput screening and separation of chiral imines. researchgate.net |
| Gas Chromatography (GC) | Pillar researchgate.netarene-based Stationary Phase acs.org | Helium (carrier gas) | Separation and analysis of volatile isomeric imines. acs.org |
Note: The information in this table is based on general applications of these techniques to imine compounds and their derivatives.
Theoretical and Computational Chemistry Studies of N 1e Ethylidene Octan 1 Amine
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization
No specific DFT studies on N-[(1E)-Ethylidene]octan-1-amine are available in the reviewed literature.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
There are no published predictions of spectroscopic parameters for this compound based on DFT calculations.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors
An analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and related reactivity descriptors for this compound has not been reported in the scientific literature.
Reaction Mechanism Elucidation via Transition State Calculations
No studies on the elucidation of reaction mechanisms involving this compound using transition state calculations were found.
Potential Energy Surface Mapping of Imine Formation and Hydrolysis
The potential energy surface for the formation and hydrolysis of this compound has not been mapped in any available research.
Solvation Effects in Computational Modeling of Imine Reactions
There is no specific research on the computational modeling of solvation effects in the reactions of this compound.
Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions
No molecular dynamics simulations focused on the conformational sampling and solvent interactions of this compound have been published.
Quantitative Structure-Activity Relationships (QSAR) based on Molecular Descriptors (excluding biological activity, focusing on reactivity/stability)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to correlate the chemical structure of a series of compounds with a specific activity or property. In the context of this compound, a simple aliphatic imine, QSAR studies focusing on reactivity and stability can provide valuable insights into its chemical behavior. These models are built upon a foundation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.
The reactivity and stability of imines, also known as Schiff bases, are influenced by a variety of factors. These include the electronic and steric nature of the substituents on both the carbonyl and amine precursors. Generally, aromatic aldehydes form more stable Schiff bases compared to aliphatic aldehydes, which have a tendency to polymerize. iosrjournals.org The formation of the imine bond (C=N) is a reversible reaction, and its stability can be influenced by conditions such as pH and the presence of catalysts. nih.gov
Theoretical and computational chemistry offers powerful tools to calculate a wide array of molecular descriptors that can be used to build QSAR models for predicting the reactivity and stability of imines. These descriptors fall into several categories, including constitutional, topological, and quantum-chemical descriptors. researchgate.net Quantum-chemical descriptors, in particular, provide detailed information about the electronic structure of a molecule, which is fundamental to its reactivity. Key quantum-chemical descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. chemrxiv.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). chemrxiv.org
For a series of related imines, variations in these descriptors can be correlated with experimentally or computationally determined measures of reactivity and stability, such as reaction rates or equilibrium constants. For instance, in a computational study on the formation of imines from a series of amine nucleophiles and a model aldehyde (acetaldehyde), several molecular descriptors were calculated to understand their relationship with the thermodynamics of the reaction. acs.org
The following table presents a set of theoretical molecular descriptors for a series of amines, which are the precursors to imines. While not specific to this compound, the data for a primary aliphatic amine provides a relevant reference point and illustrates the type of data used in such studies. The Gibbs free energy of reaction (ΔrG°) for imine formation provides a quantitative measure of the thermodynamic stability of the resulting imine.
| Amine Nucleophile | Calculated Natural Charge on Reacting N (e) | ΔrG° (kcal/mol) |
|---|---|---|
| Primary Aliphatic Amine | -0.90 | -3.1 |
| Hydrazine | -0.78 | -9.1 |
| Hydroxylamine | -0.61 | -16.7 |
| Semicarbazide | -0.81 | -12.8 |
| Thiosemicarbazide | -0.85 | -11.2 |
Data sourced from a DFT study at the B3LYP/6-31G+(d,p) level of theory. The primary aliphatic amine serves as a model for the precursor to compounds like this compound.
The data in Table 1 indicates that for the primary aliphatic amine, the reacting nitrogen atom carries a significant negative charge, and the formation of the corresponding imine is thermodynamically favorable, as shown by the negative Gibbs free energy of reaction. acs.org In a QSAR model for a homologous series of aliphatic imines, descriptors such as the charge on the imine nitrogen, the HOMO and LUMO energies, and steric descriptors related to the alkyl chains would be critical variables.
Furthermore, the stability of the azomethine bond can be influenced by hydrolytic cleavage. This can be mitigated by factors such as intramolecular hydrogen bonding, although this is not a feature of this compound. The reactivity of imines also includes their potential to act as nucleophiles or electrophiles. The nucleophilicity is associated with the lone pair of electrons on the nitrogen atom, while the electrophilicity is centered on the imine carbon. Computational models can quantify these properties through descriptors like local softness and Fukui functions, which indicate the most likely sites for nucleophilic or electrophilic attack.
Applications of N 1e Ethylidene Octan 1 Amine in Advanced Chemical Synthesis and Materials Science
Role as Versatile Intermediate in Multi-Step Organic Synthesis
The structural characteristics of N-[(1E)-Ethylidene]octan-1-amine, specifically the presence of the imine functional group, make it a versatile intermediate for constructing more elaborate molecular architectures.
Imines are well-established as key intermediates in the synthesis of a wide array of nitrogen-containing compounds. researchgate.netdntb.gov.ua The C=N bond in this compound can undergo various transformations, such as reduction to form secondary amines or cycloaddition reactions to generate heterocyclic systems. The lone pair of electrons on the nitrogen atom imparts nucleophilic character, while the carbon atom of the imine group is electrophilic, allowing for reactions with a diverse range of reagents. uomustansiriyah.edu.iq
The synthesis of nitrogen heterocycles often utilizes imines as foundational components. researchgate.netresearchgate.net These reactions can be promoted through various methods, including green chemistry approaches that use environmentally benign solvents or energy sources like microwave irradiation. researchgate.netmdpi.com Through carefully designed reaction pathways, the ethylideneoctylamine scaffold can be incorporated into various heterocyclic rings which are significant in many areas of chemistry. researchgate.net
Table 1: Examples of Heterocyclic Systems Synthesized from Imine Precursors
| Heterocycle Class | General Synthetic Approach |
| Aziridines | Cycloaddition reactions |
| Azetidines | [2+2] cycloadditions |
| Pyridines | Condensation and cyclization reactions |
| Imidazoles | Multi-component reactions |
| Thiazoles | Reactions with sulfur-containing reagents |
| Tetrahydroquinazolines | Cyclocondensation reactions |
This table illustrates the general potential for this compound as a precursor, based on the known reactivity of imines. researchgate.net
Dynamic covalent chemistry (DCC) utilizes reversible reactions to form stable covalent bonds, allowing for the creation of complex, self-assembling molecular systems. The formation of the imine bond is a prime example of a reversible reaction suitable for DCC. rsc.orgresearchgate.net The reaction between an aldehyde or ketone and a primary amine, such as the synthesis of this compound from acetaldehyde (B116499) and octan-1-amine, is reversible and can be controlled by reaction conditions.
This reversibility allows this compound to be used as a building block in the construction of dynamic materials like covalent organic frameworks (COFs) and vitrimers. researchgate.net In these systems, the constant breaking and reforming of the imine bond can lead to materials with self-healing properties or the ability to adapt their structure in response to external stimuli. The presence of a surface can influence the thermodynamic equilibrium in a mixture of constitutionally interrelated building blocks. rsc.org
Ligand in Catalysis and Organometallic Chemistry
The nitrogen atom in this compound possesses a lone pair of electrons that can coordinate to metal centers, making it and its derivatives suitable for use as ligands in organometallic chemistry and catalysis. nih.govnih.gov
Schiff bases, a class of compounds that includes this compound, are widely used as ligands for a variety of metal ions. nih.gov By modifying the structure of the parent imine, multidentate ligands can be synthesized that bind to a metal center through multiple atoms, leading to the formation of stable metal complexes. researchgate.net For example, incorporating other donor groups into the molecule can enhance the coordinating ability and influence the geometry and electronic properties of the resulting metal complex. The synthesis of such complexes often involves the reaction of the Schiff base ligand with a metal salt in a suitable solvent. nih.gov Metal complexes derived from Schiff bases have been shown to have significant biological activity. nih.gov
Table 2: Potential Metal Complexes with Imine-Based Ligands
| Metal Ion | Potential Coordination Geometry | Ligand Type |
| Zinc(II) | Trigonal-bipyramidal, Square-pyramidal | Multidentate Schiff base |
| Copper(II) | Distorted octahedron | Pentadentate Schiff base |
| Cobalt(II) | Various geometries | Bidentate, Tridentate, etc. |
| Nickel(II) | Various geometries | Bidentate, Tridentate, etc. |
This table is illustrative of the types of metal complexes that can be formed with ligands structurally related to this compound, based on general principles of coordination chemistry. nih.govnih.govresearchgate.nettandfonline.com
Metal complexes containing Schiff base ligands can function as catalysts in a variety of organic transformations. These catalysts can be employed in both homogeneous and heterogeneous systems. In homogeneous catalysis, the catalyst is dissolved in the reaction medium, while in heterogeneous catalysis, the catalyst is in a different phase, often a solid, which facilitates its separation and reuse.
The specific catalytic activity is determined by the nature of the metal center and the structure of the ligand. For instance, ruthenium complexes with tridentate ligands have been used in the hydrogenation of amides. nih.gov While specific catalytic applications of this compound complexes are not extensively documented, the general principles suggest their potential utility in reactions such as hydrogenations, oxidations, and C-C bond-forming reactions. The development of greener catalytic methods is an active area of research, with a focus on efficient and selective transformations. nih.gov
Integration into Polymer Synthesis and Functional Materials (if applicable to this specific imine)
The imine functionality of this compound allows for its potential incorporation into polymer chains. The reversible nature of the imine bond is particularly relevant for the development of dynamic polymers and adaptive materials, as discussed in the context of Dynamic Covalent Chemistry (DCC). rsc.org
The polymerization of imine-containing monomers can lead to the formation of one-dimensional or two-dimensional polymers. rsc.org The properties of these polymers can be tuned by the choice of the amine and carbonyl precursors. While specific examples of polymers derived solely from this compound are not prominent in the literature, the chemistry of imine-based polymers is a growing field with potential applications in areas such as self-healing materials, responsive coatings, and recyclable plastics. researchgate.net
Self-Assembly Processes and Nanostructure Formation
Currently, there is a notable absence of specific research findings and detailed data directly addressing the application of this compound in self-assembly processes and the formation of nanostructures. While the broader class of Schiff bases, to which this compound belongs, is an active area of investigation in materials science for its capacity to form organized molecular assemblies, specific studies on this compound are not prominently documented in publicly available scientific literature.
The molecular structure of this compound, featuring a hydrophilic imine group and a lipophilic octyl chain, suggests a potential for amphiphilic behavior, which is a key characteristic for molecules that undergo self-assembly in solution to form structures like micelles or vesicles. However, without experimental data, this remains a theoretical consideration.
In the broader context of materials science, related Schiff bases have been shown to exhibit liquid crystalline properties. researchgate.netrsc.org Liquid crystals represent a state of matter with properties between those of a conventional liquid and a solid crystal, where molecules show a degree of orientational order. libretexts.orguptti.ac.indoitpoms.ac.uk The formation of such mesophases is a form of self-assembly. For instance, Schiff bases with rigid aromatic cores and flexible alkyl chains are known to form nematic and smectic liquid crystal phases. rsc.orglibretexts.org While this compound possesses an alkyl chain, it lacks the rigid, planar aromatic structures commonly associated with pronounced liquid crystalline behavior.
Furthermore, Schiff base ligands are widely utilized in coordination chemistry to create self-assembled supramolecular structures with metal ions. These can range from simple mononuclear complexes to intricate, three-dimensional networks. nih.gov The nitrogen atom of the imine group in this compound could potentially coordinate with metal centers, but specific examples of its use in forming such self-assembled nanostructures are not found in the available literature.
While the constituent parts of this compound, namely octan-1-amine, are used in various material applications, the specific properties and applications arising from the formation of this particular imine in the context of self-assembly remain an area for future research. nih.govnist.govnist.gov
Environmental Fate and Degradation Studies of Aliphatic Imines
Photochemical Degradation Pathways and Products
The photochemical degradation of aliphatic imines like n-[(1e)-Ethylidene]octan-1-amine is initiated by the absorption of light, which can lead to the generation of radical intermediates. masterorganicchemistry.com These reactions are a critical pathway for the transformation of such compounds in the atmosphere and sunlit surface waters. The imine functional group (C=N) is the primary site for photochemical activity.
Upon absorption of ultraviolet (UV) radiation, the imine molecule can be excited, leading to the formation of radical intermediates. masterorganicchemistry.com This process can trigger a variety of subsequent reactions, including cyclizations and rearrangements. For aliphatic imines, a key degradation pathway involves the generation of α-amino radicals. nih.gov While specific products for this compound are not documented in the available literature, analogous reactions suggest potential pathways. For instance, photochemical processes can lead to the cleavage of the C-N bond or reactions involving the aliphatic chain.
The ozonolysis of primary aliphatic amines, which are structurally related to imines, has been studied in the context of atmospheric chemistry. These reactions are known to be rapid and can lead to the formation of various degradation products, including nitroalkanes and N-oxides for primary and secondary amines, respectively. nih.govacs.org Although this compound is an imine, its degradation may yield related nitrogenous compounds.
Table 1: Potential Photochemical Degradation Reactions of Aliphatic Imines
| Reaction Type | Initiator | Potential Products |
| Radical Formation | UV Light | α-Amino radicals, Alkyl radicals |
| Ozonolysis | Ozone (O₃) | Aldehydes, Ketones, Nitroalkanes |
| Photo-oxidation | Hydroxyl Radicals (•OH) | Smaller carbonyl compounds, Carboxylic acids |
It is important to note that the specific degradation products will depend on various environmental factors, including the intensity and wavelength of light, the presence of other reactive species like ozone and hydroxyl radicals, and the environmental matrix (air, water, or soil).
Hydrolytic Stability under Environmental Conditions
The hydrolysis of the imine bond is a significant abiotic degradation pathway for this compound in aqueous environments. Imines are generally susceptible to hydrolysis, which breaks the C=N double bond to form an amine and a carbonyl compound. masterorganicchemistry.com In the case of this compound, hydrolysis would yield octan-1-amine and acetaldehyde (B116499).
The rate of imine hydrolysis is highly dependent on the pH of the solution. The reaction is typically catalyzed by acid. masterorganicchemistry.com Under acidic conditions, the nitrogen atom of the imine is protonated, forming an iminium ion. This intermediate is more electrophilic and thus more susceptible to nucleophilic attack by water. masterorganicchemistry.com
The general mechanism for acid-catalyzed imine hydrolysis involves:
Protonation of the imine nitrogen.
Nucleophilic attack by a water molecule on the carbon of the C=N bond.
Proton transfer to form a carbinolamine intermediate.
Elimination of the amine to yield a protonated carbonyl compound, which then deprotonates.
Table 3: Predicted Hydrolytic Fate of this compound
| Environmental Compartment | Predominant pH | Expected Hydrolytic Stability | Primary Hydrolysis Products |
| Acidic Soils/Waters | < 7 | Low (rapid hydrolysis) | Octan-1-amine, Acetaldehyde |
| Neutral Waters | ~ 7 | Moderate | Octan-1-amine, Acetaldehyde |
| Alkaline Soils/Waters | > 7 | Higher (slower hydrolysis) | Octan-1-amine, Acetaldehyde |
While acid catalysis is efficient, hydrolysis can also occur at neutral and, to a lesser extent, basic pH. The propensity of imines to hydrolyze is a key factor in their environmental persistence, often preventing their long-term accumulation in aqueous systems. rsc.org Studies on other organic compounds have also highlighted the importance of pH on degradation rates. For instance, the degradation of some herbicides is significantly faster in alkaline conditions, whereas others are more stable. researchgate.net For imines, the general trend points towards increased instability in acidic environments.
Future Research Directions and Advanced Methodologies for N 1e Ethylidene Octan 1 Amine
Exploration of Novel, More Sustainable Synthetic Routes
The traditional synthesis of imines often involves the condensation of a primary amine with an aldehyde or ketone, which can sometimes require harsh conditions and may not be environmentally benign. wikipedia.org Future research is poised to focus on developing more sustainable synthetic pathways for compounds like N-[(1E)-Ethylidene]octan-1-amine.
Key areas of exploration include:
Catalytic Approaches: The use of catalysts can significantly enhance the efficiency and selectivity of imine synthesis. numberanalytics.com Research into metal-based catalysts (e.g., using copper, palladium, ruthenium, gold, vanadium, manganese, and cobalt) and organocatalysts is a promising direction. researchgate.net These catalysts can enable reactions under milder conditions, reduce waste, and potentially allow for the use of less reactive starting materials. For instance, the development of a phosphine-free palladium(II) complex has shown promise for the N-alkylation of amines through a hydrogen auto-transfer reaction, a greener alternative to traditional methods. rsc.org
Green Solvents and Conditions: Moving away from hazardous organic solvents towards greener alternatives like water, ionic liquids, or even solvent-free conditions is a critical aspect of sustainable synthesis.
Renewable Starting Materials: Investigating the synthesis of this compound from renewable feedstocks would be a significant step towards sustainability. This could involve the biocatalytic production of octan-1-amine or acetaldehyde (B116499) from biomass.
| Synthetic Strategy | Advantages | Representative Catalyst/Condition |
| Metal Catalysis | High efficiency, selectivity, milder conditions | Copper, Palladium, Ruthenium, Gold, Vanadium, Manganese, Cobalt complexes researchgate.net |
| Organocatalysis | Metal-free, often milder reaction conditions | Proline and its derivatives |
| Green Solvents | Reduced environmental impact, improved safety | Water, ionic liquids, supercritical fluids |
| Solvent-Free Reactions | Minimized waste, simplified purification | Mechanochemistry (ball milling) |
Real-Time Spectroscopic Monitoring of Reaction Kinetics and Mechanisms
A thorough understanding of reaction kinetics and mechanisms is fundamental to optimizing synthetic processes. Real-time spectroscopic monitoring offers a powerful tool for gaining insights into the formation of this compound.
Advanced spectroscopic techniques that can be employed include:
Raman Spectroscopy: This technique is particularly useful for monitoring the formation of the C=N bond in imines and the disappearance of the C=O stretching mode of the starting aldehyde. koreascience.kr It allows for in-situ, non-invasive monitoring of reaction progress.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Benchtop NMR spectrometers equipped with flow cells enable the continuous monitoring of reaction mixtures. magritek.com This provides detailed information on the concentration of reactants, intermediates, and products over time, facilitating the determination of reaction kinetics. acs.org
Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR can also be used to track the changes in functional groups during the reaction, providing valuable kinetic data.
By applying these techniques, researchers can elucidate the reaction mechanism, identify rate-limiting steps, and optimize reaction conditions for maximum yield and efficiency.
Development of Advanced Computational Models for Predictive Reactivity
Computational chemistry has become an indispensable tool in modern chemical research, offering the ability to predict molecular properties and reactivity. For this compound, advanced computational models can provide valuable insights.
Key computational approaches include:
Density Functional Theory (DFT): DFT calculations can be used to model the electronic structure, geometry, and reactivity of the imine. nih.govacs.org This can help in understanding its stability, spectroscopic properties, and potential reaction pathways. For instance, DFT can be employed to explore the transition states of its formation, providing a deeper understanding of the reaction mechanism.
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule over time, providing insights into its conformational dynamics and interactions with solvents or other molecules.
Quantitative Structure-Activity Relationship (QSAR) Models: While more relevant for predicting biological activity, QSAR principles can be adapted to predict the reactivity of a series of related imines based on their structural features.
These computational models can guide experimental work by predicting the most promising synthetic routes and reaction conditions, thereby saving time and resources.
| Computational Method | Information Gained | Application to this compound |
| Density Functional Theory (DFT) | Electronic structure, geometry, reaction energies, transition states | Predicting stability, spectroscopic signatures, and reaction mechanisms. nih.govacs.org |
| Molecular Dynamics (MD) | Conformational analysis, solvent effects, intermolecular interactions | Understanding its behavior in solution and interactions with other species. |
| QSAR Principles | Correlation of structure with reactivity | Predicting the reactivity of analogous imines with different alkyl chains. |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry and automated synthesis platforms are revolutionizing the way chemical reactions are performed, offering enhanced control, safety, and efficiency. acs.orgrsc.org The synthesis of this compound is well-suited for these modern techniques.
Advantages of this integration include:
Precise Control over Reaction Parameters: Flow reactors allow for excellent control over temperature, pressure, and reaction time, leading to improved reproducibility and selectivity. rsc.org
Enhanced Safety: The small reaction volumes in flow systems minimize the risks associated with handling potentially reactive intermediates or exothermic reactions. acs.org
Facilitated Scale-up: Scaling up a reaction in a flow system is often more straightforward than in traditional batch processes. acs.org
Automation and High-Throughput Screening: Automated platforms can rapidly screen a wide range of reaction conditions to identify the optimal parameters for the synthesis of this compound. nih.gov This can be coupled with in-line analytical techniques for real-time optimization.
The integration of flow chemistry can lead to the development of highly efficient and automated processes for the on-demand synthesis of this imine. rsc.orgnih.gov
Discovery of Novel Applications Beyond Traditional Synthetic Intermediates
While imines are valuable synthetic intermediates, future research should also focus on exploring novel applications of this compound itself, leveraging its unique chemical properties. numberanalytics.com
Potential areas for new applications include:
Functional Materials: The C=N bond in imines can be part of a conjugated system, which could lead to interesting optical and electronic properties. numberanalytics.com This opens up possibilities for its use in the development of novel organic materials.
Catalysis: Imine-based ligands are known to form stable complexes with various metals, which can act as catalysts in a range of organic transformations. numberanalytics.com this compound could be explored as a ligand in catalysis.
Dynamic Covalent Chemistry: The reversible nature of the imine bond makes it an ideal candidate for use in dynamic covalent chemistry, which has applications in self-healing materials, responsive systems, and the construction of complex molecular architectures. numberanalytics.com
By thinking beyond its traditional role, researchers can unlock the full potential of this compound and related imines in various fields of science and technology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
